exo-2-Chloronorbornane

Description

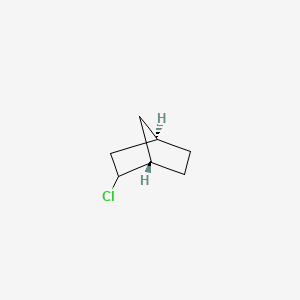

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWBUKHIZPKRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871362 | |

| Record name | bicyclo[2.2.1]heptane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29342-53-8, 765-91-3 | |

| Record name | 2-Chloronorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane, 2-chloro-, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbornane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-2-Chloronorborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bicyclo[2.2.1]heptane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo-2-Chloronorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to exo-2-Chloronorbornane: Structure, Properties, and Reactivity

Introduction

Exo-2-chloronorbornane, a chlorinated derivative of the bicyclic hydrocarbon norbornane, serves as a cornerstone molecule in the study of reaction mechanisms, stereochemistry, and synthetic organic chemistry. Its rigid, bridged structure and distinct stereoisomers (exo and endo) provide a unique platform for investigating the intricacies of carbocation chemistry, including neighboring group participation and skeletal rearrangements. This guide offers an in-depth exploration of the chemical properties, structure, and reactivity of the exo isomer, tailored for researchers and professionals in chemical and pharmaceutical development. We will delve into its synthesis, characteristic reactions, and the profound mechanistic questions it has helped to answer, particularly the long-standing debate surrounding non-classical carbocations.

Molecular Structure and Stereochemistry

This compound is characterized by the bicyclo[2.2.1]heptane framework, a strained system consisting of a six-membered ring bridged by a single methylene group. The designation "exo" specifies the stereochemistry of the chlorine substituent at the C2 position. In the boat-like conformation of the six-membered ring, the exo substituent points away from the C7 bridge, whereas the "endo" substituent points towards it. This seemingly subtle difference in spatial arrangement has a profound impact on the molecule's stability and reactivity.

The rigid structure locks the substituents into well-defined spatial orientations, making it an excellent model for studying stereospecific and stereoselective reactions.

Caption: 2D representation of this compound's bicyclic structure.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure and the presence of the electronegative chlorine atom. It is a flammable liquid under standard conditions. A summary of its key properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Cl | |

| Molecular Weight | 130.62 g/mol | [1] |

| CAS Number | 765-91-3 | [1] |

| Appearance | Liquid | |

| Density | 1.06 g/mL at 25 °C | [1] |

| Boiling Point | 66-66.5 °C at 30 mmHg | [1] |

| Refractive Index | n20/D 1.4854 | [1] |

| Flash Point | 44 °C (111.2 °F) |

Synthesis of this compound

The most common and stereoselective synthesis of this compound is through the hydrochlorination of norbornene.[2] This electrophilic addition proceeds with a high degree of stereocontrol, favoring the formation of the exo product.

Causality in Synthesis: Why the Exo Product Dominates

The preference for exo-attack by the electrophile (H+) and the subsequent nucleophilic attack by the chloride ion is a classic example of steric and electronic control in a bicyclic system. The endo face of the norbornene double bond is sterically hindered by the C7 bridge and the hydrogens on C5 and C6. Consequently, the incoming electrophile preferentially approaches from the less hindered exo face. The resulting carbocation intermediate is then captured by the chloride ion, also from the exo face, to yield the thermodynamically favored product.

Experimental Protocol: Hydrochlorination of Norbornene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Norbornene

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Dichloromethane (solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel, Round-bottom flask, Magnetic stirrer, Ice bath

Procedure:

-

Dissolution: Dissolve norbornene in a suitable solvent like diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to control the exothermic nature of the reaction.

-

Addition of HCl: While stirring vigorously, slowly add an equimolar amount of concentrated hydrochloric acid to the solution. Alternatively, HCl gas can be bubbled through the solution.[2]

-

Reaction: Allow the mixture to stir in the ice bath for 1-2 hours, and then at room temperature for an additional hour to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Self-Validation: The purity of the synthesized product should be confirmed by Gas Chromatography (GC) and its identity verified using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature data.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by reactions involving the carbon-chlorine bond. It serves as a valuable reagent in several classes of organic reactions.

Friedel-Crafts Alkylation

This compound is an effective alkylating agent in Friedel-Crafts reactions with aromatic compounds like benzene, in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃) or tin(IV) chloride (SnCl₄). The reaction introduces the bulky norbornyl group onto the aromatic ring.

Amination and Ring Expansion

A notable reaction is its amination with trichloramine-aluminum chloride, which leads to a ring-expansion product, 2-azabicyclo[3.2.1]octane, along with smaller amounts of other isomers. This transformation highlights the utility of norbornyl systems in constructing more complex heterocyclic scaffolds.

Solvolysis and the Non-Classical Carbocation

The solvolysis of 2-norbornyl derivatives is one of the most studied and debated reactions in physical organic chemistry. The solvolysis of this compound proceeds significantly faster than its endo counterpart, a phenomenon that cannot be explained by simple steric effects. This rate enhancement, along with the observation of complete racemization of the product, provided the foundational evidence for the existence of a bridged, "non-classical" carbocation intermediate.[3][4]

Mechanism of Solvolysis:

-

Ionization with Anchimeric Assistance: The C-Cl bond ionizes, but this process is assisted by the σ-electrons of the C1-C6 bond. This is known as neighboring group participation or anchimeric assistance.[3]

-

Formation of the Non-Classical Ion: This participation leads to the formation of a symmetrical, bridged non-classical carbocation. In this intermediate, the positive charge is delocalized over C1, C2, and C6, and C2 is pentacoordinate.[3] This symmetrical structure is the key to explaining the observed racemization.

-

Nucleophilic Attack: The solvent (the nucleophile) can attack this symmetrical intermediate at either the C1 or C2 position with equal probability. Attack at C2 yields a product with the original stereochemistry (retention), while attack at C1 (after a Wagner-Meerwein shift) leads to the enantiomeric product. The result is a racemic mixture of exo-substituted norbornane products.

Caption: Simplified workflow of the solvolysis of this compound.

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is complex due to the rigid bicyclic structure, leading to distinct chemical shifts for nearly all protons. Key signals include the proton at C2 (bearing the chlorine), which appears as a characteristic multiplet, and the bridgehead protons at C1 and C4. Data for the analogous exo-2-bromonorbornane can be used for comparison.[5]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms of the norbornane skeleton. The carbon atom bonded to the chlorine (C2) will be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key feature will be the C-Cl stretching vibration, which typically appears in the fingerprint region (around 600-800 cm⁻¹).

-

Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the norbornyl system.

Applications in Research and Development

This compound's primary value lies in its role as:

-

A Mechanistic Probe: It has been instrumental in developing our understanding of carbocation rearrangements, neighboring group participation, and stereoelectronic effects.[3][4]

-

A Synthetic Intermediate: It serves as a starting material for the synthesis of various substituted norbornanes and more complex molecules, including nitrogen-containing bicyclic compounds.

-

A Reagent in Synthesis: It is used as a norbornylating agent in reactions like Friedel-Crafts alkylation.

Conclusion

This compound is far more than a simple alkyl halide. Its constrained bicyclic structure provides a unique and invaluable tool for probing the fundamental principles of organic reactivity. From its stereoselective synthesis to its complex and revealing solvolysis reactions, it has secured a permanent place in the annals of physical organic chemistry. For the modern researcher, it remains a relevant building block for complex synthesis and a benchmark compound for computational and mechanistic studies.

References

-

chemeurope.com. (n.d.). Non-classical ion. Retrieved from [Link]

-

Schreiner, P. R., Schleyer, P. v. R., & Schaefer, H. F. (1997). Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States. The Journal of Organic Chemistry, 62(13), 4216–4228. Retrieved from [Link]

-

(n.d.). Solvolysis at Secondary and Tertiary Carbon Centres in 50% TFE. Retrieved from [Link]

-

(n.d.). 2-exo-norbornyl solvolysis transition states are es. Retrieved from [Link]

-

Schreiner, P. R., Schleyer, P. v. R., & Schaefer, H. F. (1997). Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States1,. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. PubMed Central. Retrieved from [Link]

-

Gauze, G. F., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved from [Link]

-

(n.d.). 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

(n.d.). Exo-Norborneol. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronorbornane. Retrieved from [Link]

-

Dr. Hubbard UGA Chemistry. (2020, April 20). CHEM 2212 Experiment 10 - The Friedel Crafts Alkylation [Video]. YouTube. Retrieved from [Link]

-

(2024, April 15). Advancements in hydrochlorination of alkenes. PubMed Central. Retrieved from [Link]

-

(n.d.). Structural Basis for the Friedel-Crafts Alkylation in Cylindrocyclophane Biosynthesis. ResearchGate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (2018, November 26). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-classical_ion [chemeurope.com]

- 4. Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States(1)(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EXO-2-BROMONORBORNANE(2534-77-2) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Stereoselective Synthesis of exo-2-Chloronorbornane from Norbornene

Abstract: The synthesis of halogenated norbornane derivatives is a cornerstone of advanced organic synthesis, providing rigid, bicyclic scaffolds for pharmaceutical and materials science applications. The hydrochlorination of norbornene presents a classic yet profound case study in stereoselectivity. While the addition of hydrogen chloride across the double bond could theoretically yield both endo and exo isomers, the reaction displays a remarkable preference for the exo product. This guide provides an in-depth exploration of the synthesis of exo-2-chloronorbornane, focusing on the underlying mechanistic principles that dictate this stereochemical outcome. We will dissect the role of the non-classical carbocation intermediate, provide a detailed experimental protocol, and discuss methods for purification and characterization, offering researchers a comprehensive resource for understanding and executing this pivotal transformation.

The Norbornane Scaffold: A Framework of Unique Reactivity

Norbornane, or bicyclo[2.2.1]heptane, is a saturated bridged bicyclic hydrocarbon. Its rigid, strained structure imparts unique chemical properties and a distinct three-dimensional geometry that is highly valuable in drug development for creating conformationally constrained analogues of bioactive molecules. Halogenated norbornanes, such as this compound, serve as versatile intermediates for further functionalization through substitution or elimination reactions.[1] For instance, this compound is a known reagent in Friedel-Crafts alkylation reactions and can be used in amination reactions to produce bicyclic amine structures.

The Challenge of Stereoselectivity: Exo vs. Endo Addition

The addition of an electrophile to the norbornene double bond can result in two diastereomeric products: the exo isomer, where the substituent is on the opposite side of the one-carbon bridge (C7), and the endo isomer, where the substituent is on the same side.

Much of the chemistry of the norbornene system is dictated by the steric hindrance imposed by its caged structure. The concave endo face is significantly more crowded than the convex exo face, making attack from the exo direction kinetically favored in many reactions.[2] While steric hindrance is a contributing factor, the profound exo-selectivity observed in the hydrochlorination of norbornene is primarily governed by electronic factors, which will be explored in the following section.

Reaction Mechanism: The Decisive Role of the Non-Classical Carbocation

The hydrochlorination of an alkene is a classic electrophilic addition reaction.[3][4] The reaction proceeds in two principal steps: protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack by the chloride ion.[5] In the case of norbornene, the nature of this carbocation intermediate is the key to understanding the reaction's stereospecificity.

Step 1: Protonation and Formation of a Non-Classical Carbocation

The reaction is initiated by the attack of the norbornene π-bond on the electrophilic proton of hydrogen chloride. This protonation could, in theory, form a standard secondary carbocation (a "classical" carbocation) at C2. However, this species immediately undergoes rearrangement to form a more stable, non-classical carbocation, also known as the 2-norbornyl cation.[6][7]

This non-classical ion is characterized by a three-center, two-electron bond, where the positive charge is delocalized over three carbon atoms: C1, C2, and C6.[7] The electron density of the C1-C6 sigma bond is shared with the p-orbital at C2, creating a bridged structure.[7] This delocalization provides significant stabilization.

Step 2: Nucleophilic Attack on the Non-Classical Intermediate

The unique structure of the non-classical carbocation directly dictates the trajectory of the incoming nucleophile (Cl⁻). The delocalized C1-C6 bond effectively shields the endo face of the molecule. Consequently, the chloride ion can only attack from the less sterically and electronically hindered exo face.[2] This attack occurs at either C1 or C2 (which are electronically equivalent in the bridged ion), leading exclusively to the formation of the this compound product. The attack restores the two-center, two-electron bonds, neutralizing the positive charge and yielding the final product.

Synthetic Protocol: Laboratory-Scale Synthesis

This protocol describes the hydrochlorination of norbornene using hydrogen chloride gas generated in situ or supplied from a cylinder. This method is highly effective and proceeds readily due to the strained nature of the norbornene double bond.[8]

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Hydrogen chloride is a corrosive gas. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

-

Anhydrous solvents are recommended to prevent the formation of byproducts from the reaction of HCl with water.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Norbornene | C₇H₁₀ | 94.15 | 9.42 g (100 mmol) | Starting Material |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |

| Hydrogen Chloride | HCl | 36.46 | Excess | Electrophile |

| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~50 mL | Neutralizing Wash |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5 g | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 9.42 g (100 mmol) of norbornene in 100 mL of anhydrous dichloromethane. Fit one neck with a gas dispersion tube (sparger) and the other with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Hydrochlorination: Cool the flask in an ice-water bath (0 °C). Slowly bubble dry hydrogen chloride gas through the stirring solution. The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Continue the HCl addition for approximately 30-60 minutes or until the starting material is consumed.

-

Quenching: Once the reaction is complete, stop the flow of HCl gas. Remove the gas dispersion tube and carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold saturated sodium bicarbonate solution to neutralize any excess HCl. Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator. The crude product will remain as a colorless to pale yellow oil or a low-melting solid.

-

Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 66-67 °C at 30 mmHg.

Purification and Characterization

Purification: While the reaction is highly selective, minor impurities or unreacted starting material may be present. Vacuum distillation is the most effective method for obtaining high-purity this compound. Its boiling point is reported as 66-66.5 °C at 30 mmHg.

Characterization: The identity and stereochemistry of the product must be confirmed using spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is definitive for distinguishing between exo and endo isomers. The signal for the proton at C2 (the carbon bearing the chlorine) will show a characteristic splitting pattern and chemical shift depending on its orientation.

-

¹³C NMR Spectroscopy: This technique, potentially in combination with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, can be used to confirm the number and type of carbon atoms (CH, CH₂, CH₃) in the molecule, verifying the structure of the norbornane skeleton.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the C=C stretch characteristic of the norbornene starting material and the appearance of C-Cl stretching vibrations in the fingerprint region.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the distilled product and confirm its molecular weight (130.62 g/mol ).[1]

Conclusion

The synthesis of this compound via the hydrochlorination of norbornene is a powerful demonstration of stereoelectronic control in organic reactions. The high preference for the exo product is not merely a result of sterics but is fundamentally governed by the formation of a stabilized, non-classical carbocation intermediate. This intermediate effectively shields the endo face, directing the nucleophilic attack of the chloride ion exclusively to the exo position. A thorough understanding of this mechanism allows researchers to confidently predict and control the stereochemical outcome, leveraging this reaction to produce valuable, conformationally defined building blocks for broader synthetic applications.

References

-

Zhang, X., et al. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. Available at: [Link]

-

ResearchGate. (2025). Stereo- and Regioselective Halogenation of Norbornenes Directed by Neighboring Group Participation. Available at: [Link]

-

Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Engle, K. M., et al. (2025). Polycyclic Scaffolds through the Intermediacy of Boron-Stabilized Nonclassical Carbocations. Journal of the American Chemical Society. Available at: [Link]

-

CHEM TUBE. (2023). Non-Classical Carbocation | Carbocation Chemistry – Part 4. YouTube. Available at: [Link]

-

CEC. (2015). Common Carbocation Rearrangents and non classical Norbornyl cation(CHE ). YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Taming non-classical carbocations to control small ring reactivity. Available at: [Link]

-

Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Advancements in hydrochlorination of alkenes. National Institutes of Health. Available at: [Link]

-

Wiley Online Library. (1992). Asymmetric Synthesis of Exo-Norbornane-2-carboxylic Acids. Available at: [Link]

-

AZoM. (2019). Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination. Available at: [Link]

-

Scientific Reports. (n.d.). Metal-free Regioselective Hydrochlorination of Unactivated Alkenes via a Combined Acid Catalytic System. National Institutes of Health. Available at: [Link]

-

Khan Academy. (n.d.). Hydrohalogenation. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Advancements in hydrochlorination of alkenes. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Hydrohalogenation - Alkene Reaction Mechanism. YouTube. Available at: [Link]

Sources

- 1. Buy this compound | 765-91-3 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. d-nb.info [d-nb.info]

- 9. azom.com [azom.com]

A Comprehensive Technical Guide to the Physical Properties of exo-2-Chloronorbornane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exo-2-chloronorbornane, a chlorinated bicyclic organic compound, serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its rigid bicyclic framework, derived from norbornane, imparts unique stereochemical properties that are of significant interest in the development of novel pharmaceuticals and complex organic molecules. This guide provides an in-depth exploration of the key physical properties of this compound, with a primary focus on its boiling point and density. A thorough understanding of these properties is paramount for its effective use in laboratory and industrial settings, influencing reaction kinetics, purification processes, and formulation development. This document also delves into the experimental methodologies for determining these properties and discusses the influence of stereochemistry on the physical characteristics of norbornane derivatives.

Core Physical Properties of this compound

The physical properties of a compound are dictated by its molecular structure, including its geometry and intermolecular forces. For this compound, the presence of the chlorine atom on the bicyclo[2.2.1]heptane skeleton introduces polarity and influences its physical state and behavior.

Data Summary

The table below summarizes the key physical properties of this compound, compiled from various authoritative sources. It is important to note that boiling points can be reported at different pressures, which significantly affects the observed temperature.

| Physical Property | Value | Conditions | Source(s) |

| Molecular Formula | C₇H₁₁Cl | [2][3] | |

| Molecular Weight | 130.62 g/mol | [2] | |

| CAS Number | 765-91-3 | [2] | |

| Boiling Point | 66-66.5 °C | at 30 mmHg | [2] |

| Density | 1.06 g/mL | at 25 °C | [2] |

| Refractive Index | n20/D 1.4854 | at 20 °C | [2] |

Stereoisomerism: A Comparative Perspective on exo and endo Isomers

Norbornane derivatives, including 2-chloronorbornane, exist as stereoisomers, specifically as exo and endo diastereomers. The terms exo and endo describe the relative orientation of the substituent on the bicyclic ring. In the exo isomer, the substituent points away from the six-membered ring, while in the endo isomer, it is oriented towards it. This difference in spatial arrangement can lead to variations in their physical properties due to differences in molecular packing, dipole moments, and intermolecular interactions.

While extensive experimental data for this compound is available, there is a notable lack of readily accessible, experimentally determined data for the boiling point and density of endo-2-chloronorbornane in the public domain. However, based on the principles of stereochemistry, some general expectations can be outlined:

-

Boiling Point: The boiling points of diastereomers are generally different. The difference arises from variations in the overall molecular shape and dipole moment, which affect the strength of intermolecular forces (van der Waals forces and dipole-dipole interactions). The more compact or symmetrical isomer often has a lower boiling point.

-

Density: Similarly, density is expected to differ between the exo and endo isomers due to variations in how the molecules pack in the liquid state. The isomer that can pack more efficiently will generally exhibit a higher density.

A study on the stereochemistry of norbornene derivatives in polymerization reactions highlights that exo and endo isomers can exhibit different reactivities, which is a direct consequence of their distinct three-dimensional structures.[4] This underscores the importance of stereochemistry in influencing the physical and chemical behavior of these compounds.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density is fundamental for the characterization and quality control of chemical substances. The following sections detail the standard laboratory protocols for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the capillary method is a widely used and efficient technique.

Protocol for Capillary Boiling Point Determination:

-

Sample Preparation: A small amount (a few drops) of this compound is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block. A thermometer is positioned to measure the temperature of the sample accurately.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Protocol for Density Determination using a Pycnometer:

-

Pycnometer Preparation: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

Weighing the Filled Pycnometer: The mass of the pycnometer filled with the sample is measured (m₂).

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature. The mass of the pycnometer filled with the reference liquid is measured (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Sources

"exo-2-Chloronorbornane CAS number and molecular formula"

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of exo-2-chloronorbornane, a key bicyclic alkyl halide in the study of reaction mechanisms and a versatile intermediate in organic synthesis. This document delves into the fundamental molecular properties, detailed synthesis protocols, and characteristic reactions of this compound. Special emphasis is placed on the mechanistic underpinnings of its formation and reactivity, particularly the role of the non-classical 2-norbornyl cation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this important molecule.

Introduction: The Significance of a Strained Bicyclic System

This compound, a chlorinated derivative of the bridged bicyclic hydrocarbon norbornane, holds a significant place in the annals of physical organic chemistry. Its rigid, strained ring system prevents conformational averaging that is common in acyclic systems, making it an ideal substrate for studying the stereochemical and mechanistic nuances of nucleophilic substitution and elimination reactions. The profound difference in reactivity between the exo and endo isomers has been pivotal in the development of the concept of non-classical carbocations, a cornerstone of modern mechanistic theory. Beyond its academic importance, this compound serves as a valuable building block in the synthesis of more complex molecules, leveraging the unique steric and electronic properties of the norbornyl framework.

Molecular and Physical Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 765-91-3 | [1][2] |

| Molecular Formula | C₇H₁₁Cl | [1][2] |

| Molecular Weight | 130.62 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 66-66.5 °C at 30 mmHg | [3] |

| Density | 1.06 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4854 | [3] |

Spectroscopic Signature

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the numerous non-equivalent protons. The proton at C2, bearing the chlorine atom, would appear as a downfield multiplet. The bridgehead protons at C1 and C4 would also exhibit characteristic shifts.

-

¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals, corresponding to the seven carbon atoms of the norbornane skeleton. The carbon atom attached to the chlorine (C2) would be significantly downfield-shifted due to the electronegativity of the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations of the alkane framework. A key feature would be the C-Cl stretching vibration, typically observed in the fingerprint region.

Synthesis of this compound: A Mechanistic Perspective

The most common and mechanistically insightful synthesis of this compound is the hydrochlorination of norbornene. This reaction proceeds with high stereoselectivity, yielding the exo isomer almost exclusively.

The Role of the Non-Classical Carbocation

The remarkable stereoselectivity of this reaction is explained by the formation of a symmetrical, non-classical 2-norbornyl cation intermediate.

Diagram 1: Synthesis of this compound

Caption: Synthesis via the non-classical carbocation.

The initial protonation of the norbornene double bond leads to the formation of this bridged carbocation, where the positive charge is delocalized over C1, C2, and C6. This delocalization provides significant stability. The subsequent nucleophilic attack by the chloride ion occurs preferentially from the exo face, as the endo face is sterically hindered by the C5-C6 bridge.

Experimental Protocol: Hydrochlorination of Norbornene

This protocol is a representative procedure based on established chemical principles for the hydrochlorination of alkenes.

Materials:

-

Norbornene

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve norbornene in an equal volume of diethyl ether. Cool the flask in an ice bath.

-

Acid Addition: While stirring vigorously, slowly add an excess of cold, concentrated hydrochloric acid to the norbornene solution.

-

Reaction: Continue stirring the mixture in the ice bath for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Trustworthiness: The stereochemical outcome of this reaction is a self-validating system for the formation of the exo product. Spectroscopic analysis of the product should confirm the absence of the endo isomer.

Key Reactions and Mechanistic Insights

This compound participates in a variety of reactions that are characteristic of secondary alkyl halides, often with interesting stereochemical and mechanistic implications.

Solvolysis: The Exo/Endo Rate Ratio

The solvolysis of 2-norbornyl derivatives is a classic example used to demonstrate the role of anchimeric assistance (neighboring group participation). The exo isomer undergoes solvolysis much faster than the endo isomer. For related leaving groups, the exo/endo rate ratio can be on the order of 10² to 10¹¹. This dramatic rate enhancement is attributed to the participation of the C1-C6 sigma bond in stabilizing the developing positive charge at C2 in the transition state, leading directly to the non-classical carbocation. In the endo isomer, the geometry is unfavorable for such participation.

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3].

Diagram 2: Friedel-Crafts Alkylation of Benzene

Caption: Friedel-Crafts alkylation pathway.

The reaction proceeds through the formation of the 2-norbornyl cation, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Amination with Rearrangement

The reaction of this compound with trichloramine (NCl₃) and aluminum chloride results in a fascinating rearrangement to yield 2-azabicyclo[3.2.1]octane as the major product[3]. This transformation involves a skeletal rearrangement where the nitrogen atom is incorporated into the bicyclic system. The mechanism is complex but is thought to involve the formation of a nitrenium ion or a related species that initiates the rearrangement.

Conclusion

This compound is a molecule of profound importance in organic chemistry. Its synthesis and reactivity have been instrumental in shaping our understanding of reaction mechanisms, particularly the nature of carbocation intermediates. For the practicing chemist, it offers a rigid and stereochemically defined platform for the construction of complex molecular architectures. A thorough grasp of its properties and reactions, as outlined in this guide, is a valuable asset for any scientist working in the field of organic synthesis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Norbornyl System: A Crucible for a Unifying Theory of Carbocation Chemistry

An In-depth Technical Guide on the Solvolysis of exo-2-Chloronorbornane and the Non-Classical Carbocation Theory

This guide delves into one of the most significant and fiercely debated topics in the history of physical organic chemistry: the solvolysis of 2-norbornyl derivatives and the development of the non-classical carbocation theory. For decades, the seemingly straightforward reaction of these bicyclic compounds challenged the fundamental understanding of chemical bonding and reactivity, ultimately leading to a paradigm shift in how chemists view carbocation intermediates. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, the critical experiments that unraveled the puzzle, and the enduring legacy of this scientific saga.

The Anomaly of the Norbornyl System: Unraveling the Kinetic and Stereochemical Puzzle

In the mid-20th century, studies on the solvolysis of bicyclo[2.2.1]heptyl (norbornyl) systems revealed perplexing reactivity patterns that could not be explained by the prevailing theories of classical carbocations. The seminal work of Saul Winstein and his contemporaries laid the groundwork for a decades-long investigation into the nature of the intermediate formed during these reactions.[1][2][3]

The Striking Rate Disparity: exo vs. endo Reactivity

A key observation was the dramatic difference in the rate of solvolysis between the exo and endo isomers of 2-substituted norbornanes. For instance, in the acetolysis of norbornyl brosylates (a reaction analogous to the solvolysis of 2-chloronorbornane), the exo isomer reacts approximately 350 times faster than the endo isomer.[1] This unusually high exo/endo rate ratio strongly suggested that the departure of the leaving group from the exo position was receiving assistance from a neighboring group, a phenomenon known as anchimeric assistance.[4][5]

The Stereochemical Enigma: Exclusive exo Product and Racemization

The stereochemical outcome of the solvolysis was equally baffling. Regardless of whether the starting material was the exo or the endo isomer, the reaction yielded almost exclusively the exo product.[1][5] Furthermore, when an optically active exo-norbornyl derivative was subjected to solvolysis, the resulting exo product was found to be completely racemic (a 50:50 mixture of enantiomers).[1] This complete loss of optical activity implied the formation of a symmetrical, achiral intermediate.

These observations—the high exo/endo rate ratio, the exclusive formation of the exo product, and the complete racemization—could not be reconciled with the formation of a simple, classical secondary carbocation. A classical carbocation would be expected to be attacked by the solvent from both the exo and endo faces, leading to a mixture of products. Moreover, a classical carbocation would not inherently be symmetrical, and thus would not necessarily lead to complete racemization.

The Great Debate: Two Competing Theories Emerge

The anomalous data from the solvolysis of norbornyl derivatives gave rise to a vigorous and prolonged debate, primarily between two giants of physical organic chemistry: Saul Winstein and Herbert C. Brown.[6]

Winstein's Proposal: The Non-Classical Carbocation

In 1949, Saul Winstein proposed a revolutionary concept to explain the peculiar reactivity of the norbornyl system: the formation of a "non-classical" carbocation.[1][2] He postulated that as the exo leaving group departs, the C1-C6 sigma bond participates in the ionization, leading to a bridged, symmetrical intermediate.[4] In this non-classical ion, the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center, two-electron bond.[2][5][7] This structure, also referred to as a carbonium ion, features a pentacoordinate carbon atom.[4][8]

The non-classical model elegantly explained the experimental observations:

-

High exo/endo Rate Ratio: The participation of the C1-C6 sigma bond provides anchimeric assistance to the departure of the exo leaving group, accelerating the reaction rate. This assistance is geometrically impossible for the endo isomer.[5]

-

Exclusive exo Product: The bridged structure of the non-classical ion shields the endo face, forcing the nucleophilic solvent to attack exclusively from the exo side.[1]

-

Racemization: The non-classical carbocation possesses a plane of symmetry, making it an achiral species.[8] Its formation from an optically active starting material and subsequent attack by the solvent would inevitably lead to a racemic mixture of products.

Brown's Counter-Argument: Rapidly Equilibrating Classical Carbocations

Herbert C. Brown, a staunch advocate for classical carbocation theory, offered an alternative explanation.[4][6] He argued that the experimental data could be explained by a pair of rapidly equilibrating classical secondary carbocations.[4] In his view, the ionization of the exo or endo starting material would initially form a classical carbocation, which would then undergo a rapid Wagner-Meerwein rearrangement, interconverting between the two enantiomeric forms.[6]

Brown contended that the preference for exo attack was due to steric hindrance on the endo face of the rigid bicyclic system.[1] He also suggested that the high exo/endo rate ratio was not due to the acceleration of the exo rate, but rather to a retardation of the endo rate due to steric hindrance to ionization.[4]

Experimental Evidence: The Quest for Definitive Proof

The debate between the non-classical and classical models spurred a flurry of ingenious experiments designed to definitively characterize the nature of the 2-norbornyl cation.

Spectroscopic Interrogation in Superacids

A major breakthrough came from the work of George Olah, who developed methods for preparing and observing carbocations as stable species in superacidic media at low temperatures.[1] Using nuclear magnetic resonance (NMR) spectroscopy, Olah and his team were able to directly observe the 2-norbornyl cation.[1][6]

The low-temperature ¹³C NMR spectrum of the 2-norbornyl cation showed that carbons C1 and C2 were equivalent, a finding consistent with the symmetrical, bridged structure of the non-classical ion.[1][8] If the cation existed as a pair of rapidly equilibrating classical ions, one would expect to see distinct signals for these carbons, or at the very least, significant line broadening at very low temperatures where the interconversion would slow down. However, even at temperatures as low as 5 K, the spectra remained consistent with a single, symmetrical species.[1][6] Further spectroscopic evidence from Raman spectroscopy also supported a more symmetrical structure than would be expected for a rapidly equilibrating classical ion pair.[8]

Isotopic Labeling Studies

Isotope labeling experiments provided further compelling evidence for the non-classical model. By strategically placing isotopic labels (such as ¹⁴C or ²H) within the norbornyl framework, researchers could trace the fate of individual atoms during the solvolysis reaction.[8][9] These studies consistently showed a scrambling of the isotopic label that was best explained by the formation of a symmetrical, bridged intermediate.[8]

The Final Verdict: X-ray Crystallography

The "smoking gun" that effectively ended the debate came in 2013, when the X-ray crystal structure of a salt of the 2-norbornyl cation was finally determined.[1][2][10][11] The crystal structure unequivocally confirmed the non-classical, bridged geometry that Winstein had proposed over six decades earlier.[10][11] The structure revealed a pentacoordinate carbon atom and bond lengths and angles consistent with a three-center, two-electron bond.[2]

Experimental Protocols: A Methodological Framework

The investigation of the solvolysis of 2-chloronorbornane and its derivatives relies on a combination of kinetic and product analysis studies. The following provides a generalized, step-by-step methodology for such an investigation.

Kinetic Studies: Measuring Solvolysis Rates

The rate of solvolysis is typically followed by monitoring the production of the acid byproduct (e.g., HCl) over time.

Step-by-Step Methodology:

-

Preparation of the Solvent System: A suitable solvent system, such as aqueous ethanol or acetic acid, is prepared. A weak base, such as sodium acetate, is often added to neutralize the acid produced during the reaction and prevent it from catalyzing other reactions.

-

Thermostating the Reaction Mixture: The solvent system is placed in a constant-temperature bath to ensure the reaction proceeds at a well-defined temperature.

-

Initiation of the Reaction: A known concentration of the 2-chloronorbornane substrate is added to the thermostated solvent to initiate the solvolysis reaction.

-

Monitoring the Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals. The concentration of the acid produced is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

-

Data Analysis: The rate constant (k) for the reaction is determined by plotting the appropriate function of concentration versus time (e.g., ln([RCl]₀/[RCl]t) vs. t for a first-order reaction) and calculating the slope of the resulting line.

Product Analysis: Stereochemical Determination

The stereochemical outcome of the solvolysis is determined by analyzing the product mixture using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Step-by-Step Methodology:

-

Reaction Quenching: After the reaction has gone to completion, the reaction mixture is quenched by adding a large volume of cold water.

-

Product Extraction: The organic products are extracted from the aqueous mixture using a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product mixture.

-

Product Identification and Quantification:

-

Gas Chromatography (GC): The composition of the product mixture is analyzed by GC. By comparing the retention times of the components with those of authentic samples of the expected products (exo- and endo-norbornyl alcohol or acetate), the relative amounts of each isomer can be determined.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the identity and stereochemistry of the products. The characteristic chemical shifts and coupling patterns of the exo and endo isomers allow for their unambiguous identification.

-

-

Optical Activity Measurement: To determine if racemization has occurred, the optical rotation of the product mixture is measured using a polarimeter. A value of zero indicates a racemic mixture.

Visualizing the Mechanisms: A DOT Language Representation

The following diagrams, rendered using the DOT language, illustrate the key mechanistic pathways and structures at the heart of the non-classical carbocation debate.

Caption: Solvolysis pathways for exo and endo isomers.

Caption: Comparison of carbocation structures.

Conclusion: A Legacy of Deeper Understanding

The resolution of the non-classical carbocation debate was a landmark achievement in chemistry. It not only provided a satisfactory explanation for the enigmatic behavior of the norbornyl system but also fundamentally expanded our understanding of chemical bonding and reactivity.[8] The concept of sigma-bond delocalization and the existence of hypervalent carbon species are now well-established principles in organic chemistry.[6][8] The intense scrutiny and rigorous experimental design that characterized this debate also led to the development and refinement of powerful analytical techniques, particularly in the field of NMR spectroscopy.[1][8] The story of the 2-norbornyl cation serves as a powerful testament to the self-correcting nature of the scientific process and the importance of challenging established paradigms in the pursuit of a deeper understanding of the molecular world.

References

-

2-Norbornyl cation - Wikipedia. Available at: [Link]

-

Wagen, C. (2024, January 3). Looking Back on the Norbornyl Cation. Corin Wagen. Available at: [Link]

-

What causes the nonclassical structure of 2-norbornyl ion? Canadian Science Publishing. Available at: [Link]

-

The Nonclassical Carbocation Hypothesis. (2024, December 29). Chemistry LibreTexts. Available at: [Link]

-

2-Norbornyl cation - Grokipedia. (2026, January 14). Available at: [Link]

-

Nonclassical Carbocations: From Controversy to Convention. Caltech. Available at: [Link]

-

Crystal Structure Determination of the Nonclassical 2-Norbornyl Cation | Request PDF. ResearchGate. (2025, August 6). Available at: [Link]

-

The Structure of the 2-Norbornyl Cation: The π-Complex and Beyond†,‡ | Request PDF. ResearchGate. (2025, August 7). Available at: [Link]

-

Classical and Nonclassical Carbocations | Dalal Institute. Available at: [Link]

-

Scholz, F., Himmel, D., Heinemann, F. W., Schleyer, P. v. R., Meyer, K., & Krossing, I. (2013). Crystal structure determination of the nonclassical 2-norbornyl cation. Science, 341(6141), 62–64. Available at: [Link]

-

A theoretical study of (old and new) non-classical carbocations derived from cyclic saturated hydrocarbons | Request PDF. ResearchGate. Available at: [Link]

-

Mechanistic investigations a, Isotope labelling reveals the existence... ResearchGate. Available at: [Link]

-

(PDF) Non-classical-to-classical carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ResearchGate. Available at: [Link]

-

Houk's group writes final chapter of Winstein's Norbornyl saga. (2024, January 9). UCLA. Available at: [Link]

-

25.2 MHz spectra of the ''2''-norbornyl cation: (a) À150 C, proton... ResearchGate. Available at: [Link]

-

The Non-Classical Carbocation Debate. (2018, January 1). Science Shenanigans. Available at: [Link]

-

Remote inductive effects in the solvolysis of secondary and tertiary 2-norbornyl derivatives. Evidence for nonclassical stabilization of the 2-norbornyl cation. (1988, February 1). The Journal of Organic Chemistry. Available at: [Link]

-

Herbert C. Brown - Nobel Lecture. NobelPrize.org. Available at: [Link]

-

Herbert C. Brown - Wikipedia. Available at: [Link]

-

Advanced Organic Chemistry - Non-classical carbocations. (2024, July 2). YouTube. Available at: [Link]

-

High-Field and NMR Spectroscopic Study of the 2-Norbornyl Cation. World Scientific Publishing. Available at: [Link]

Sources

- 1. Looking Back on the Norbornyl Cation [corinwagen.github.io]

- 2. grokipedia.com [grokipedia.com]

- 3. The Non-Classical Carbocation Debate | Science Shenanigans [science-shenanigans.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure determination of the nonclassical 2-norbornyl cation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of Exo and Endo Isomers in Norbornane Systems

Abstract

The rigid, bicyclic framework of norbornane presents a unique and sterically demanding scaffold that is foundational in the study of stereochemistry, reaction mechanisms, and the synthesis of complex molecules. A key feature of substituted norbornane systems is the existence of exo and endo stereoisomers, diastereomers with distinct spatial arrangements that profoundly influence their physical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the principles governing the formation and differentiation of these isomers. We will delve into the mechanistic underpinnings of stereoselectivity in the Diels-Alder reaction—the primary route to the norbornane core—examining the interplay of kinetic and thermodynamic control. Furthermore, this guide details robust experimental protocols for the synthesis and characterization of exo and endo isomers, with a particular focus on nuclear magnetic resonance (NMR) spectroscopy as a definitive analytical tool. This content is tailored for researchers, scientists, and drug development professionals who leverage the unique properties of the norbornane system in their work.

Foundational Concepts: Defining the Norbornane Scaffold

The norbornane system, formally known as bicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon. Its rigid, bridged structure locks the six-membered ring into a strained boat conformation. This rigidity is the source of its unique stereochemical properties. Substituents on the ethano bridges (C2, C3, C5, C6) can occupy two distinct diastereomeric positions: exo and endo.[1][2]

-

Exo Position : A substituent is in the exo position when it is oriented anti (away from) the longest bridge of the bicyclic system (the C7 methylene bridge).[3][4]

-

Endo Position : A substituent is in the endo position when it is oriented syn (towards) the longest bridge.[3][4]

These are not conformational isomers; they are distinct diastereomers that are not interconvertible through bond rotation and possess different physical and chemical properties.[1] This distinction is critical in fields ranging from polymer science to medicinal chemistry, where the specific orientation of a functional group can dictate the molecule's function.[5][6]

Caption: Defining Exo and Endo positions on the norbornane framework.

The Genesis of Stereoisomers: The Diels-Alder Reaction

The most common and powerful method for constructing the norbornane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, typically involving cyclopentadiene as the diene.[7] The stereochemical outcome of this reaction is governed by the relative orientation of the diene and the dienophile in the transition state, leading to either the exo or endo product.[8]

Kinetic vs. Thermodynamic Control: The Alder Endo Rule

In the Diels-Alder reaction, two possible transition states exist: the endo transition state and the exo transition state.[8]

-

Endo Transition State : The substituent(s) on the dienophile are oriented towards the π-system of the diene.

-

Exo Transition State : The substituent(s) on the dienophile are oriented away from the π-system of the diene.

A long-standing observation in Diels-Alder chemistry is the Alder Endo Rule , which states that the endo product is typically the major product, especially under mild reaction conditions.[8][9] This preference is a classic example of kinetic control. The endo product forms faster because its transition state is lower in energy.[10]

The prevailing explanation for this stabilization is the concept of secondary orbital interactions .[9][11] In the endo transition state, the p-orbitals of the electron-withdrawing group on the dienophile can overlap favorably with the p-orbitals of the C2 and C3 atoms of the diene. This stabilizing interaction is absent in the exo transition state.[9]

However, the endo isomer is often sterically more hindered and therefore thermodynamically less stable than the exo isomer.[9][11] Consequently, if the Diels-Alder reaction is conducted at higher temperatures where it becomes reversible (a retro-Diels-Alder reaction can occur), the product distribution will begin to reflect the thermodynamic stabilities of the isomers.[10] Over time, the initially formed kinetic endo product can isomerize to the more stable thermodynamic exo product.[10][12]

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

Experimental Methodologies

Protocol 1: Kinetically Controlled Synthesis of endo-Norbornene-2,3-dicarboxylic Anhydride

This protocol describes the classic Diels-Alder reaction between cyclopentadiene (generated in situ from dicyclopentadiene) and maleic anhydride to yield the kinetically favored endo isomer.

Causality: The reaction is performed at a relatively low temperature (refluxing ethyl acetate) to ensure the reaction is under kinetic control, favoring the formation of the endo adduct due to the lower activation energy of the endo transition state.[9][13] Dicyclopentadiene is "cracked" via a retro-Diels-Alder reaction at high temperature to provide the reactive cyclopentadiene monomer, which is then immediately trapped by the dienophile.

Methodology:

-

Setup: Assemble a fractional distillation apparatus. Place 20 mL of dicyclopentadiene in the 100 mL distilling flask. The receiving flask should be cooled in an ice bath.

-

Cracking of Dicyclopentadiene: Heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer.

-

Collection: Collect the cyclopentadiene monomer (~6-7 mL), which distills at 40-42 °C. Keep the collected monomer chilled in the ice bath.

-

Diels-Alder Reaction: In a separate 100 mL flask, dissolve 6 g of maleic anhydride in 20 mL of ethyl acetate with gentle warming.

-

Adduct Formation: To the maleic anhydride solution, add 6 mL of the freshly prepared, cold cyclopentadiene. Swirl the mixture. The reaction is exothermic.

-

Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization of the product.

-

Isolation: Collect the white crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

-

Characterization: The product should be characterized by ¹H and ¹³C NMR to confirm the endo stereochemistry.

Protocol 2: Thermodynamically Controlled Isomerization to exo-Norbornene-2,3-dicarboxylic Anhydride

This protocol facilitates the conversion of the kinetic endo product to the more stable exo isomer through thermal isomerization.[12]

Causality: By providing sufficient thermal energy (refluxing in a high-boiling solvent), the Diels-Alder reaction becomes reversible. The less stable endo adduct can revert to the starting materials, which can then recombine. Over time, the equilibrium will shift to favor the formation of the more thermodynamically stable exo product.[10][12]

Methodology:

-

Setup: Place 5 g of the endo-norbornene-2,3-dicarboxylic anhydride into a round-bottom flask equipped with a reflux condenser.

-

Isomerization: Add 50 mL of a high-boiling, inert solvent such as xylenes or anisole. Heat the mixture to reflux (approx. 140-154 °C) for 1-2 hours.

-

Monitoring: The progress of the isomerization can be monitored by taking small aliquots and analyzing them by ¹H NMR to determine the exo/endo ratio.

-

Isolation: Once the desired ratio is achieved (or equilibrium is reached), allow the solution to cool slowly to room temperature. The exo isomer, being less soluble, will preferentially crystallize.

-

Purification: Collect the crystals by vacuum filtration. Further purification can be achieved by recrystallization.

-

Characterization: Confirm the exo stereochemistry using NMR spectroscopy.

Spectroscopic Characterization: Differentiating the Isomers

NMR spectroscopy is the most powerful and definitive tool for assigning the stereochemistry of norbornane derivatives. The rigid bicyclic structure results in distinct and predictable differences in the chemical shifts and coupling constants of the exo and endo isomers.[14][15]

¹H NMR Spectroscopy

Key diagnostic signals in the ¹H NMR spectrum allow for unambiguous differentiation:

-

C2/C3 Protons: For substituents at C2/C3, the chemical shifts of the attached protons (H2/H3) are highly informative. In the case of norbornene-2,3-dicarboxylic anhydride, these protons appear at ~3.2-3.3 ppm in the endo isomer and are shifted downfield to ~2.6-2.8 ppm in the exo isomer.[14]

-

Methylene Bridge Proton (C7): The protons on the C7 bridge are often diagnostic. In endo isomers, one of the bridge protons can be shielded by the π-system of the C5-C6 double bond or by the substituent, leading to a more complex splitting pattern and different chemical shifts compared to the exo isomer.[16]

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments provide definitive proof of stereochemistry. For example, in an endo adduct, a NOE correlation will be observed between the C2/C3 protons and the nearby bridge protons (H7), which is absent in the exo isomer.[14][17]

| Proton | Typical Chemical Shift (δ) - endo Isomer | Typical Chemical Shift (δ) - exo Isomer | Rationale for Difference |

| H2 / H3 | 3.2 - 3.4 ppm | 2.6 - 2.8 ppm | In the exo isomer, these protons are in a more shielded environment.[14] |

| Olefinic (H5/H6) | ~6.3 ppm | ~6.3 ppm | Generally similar chemical shifts for both isomers. |

| Bridgehead (H1/H4) | ~3.5 ppm | ~3.5 ppm | Generally similar chemical shifts for both isomers. |

| Bridge (H7a/H7b) | ~1.5 - 1.7 ppm | ~1.3 - 1.5 ppm | The magnetic anisotropy of the substituent in the endo position can deshield one of the bridge protons.[16][18] |

Table 1: Representative ¹H NMR chemical shifts for endo- and exo-5-norbornene-2,3-dicarboxylic anhydride.

¹³C NMR Spectroscopy

Differences are also observable in the ¹³C NMR spectra. The most significant difference is often seen in the chemical shift of the methylene bridge carbon (C7). For N-hydroxy-5-norbornene-2,3-dicarboximide derivatives, the C7 signal for the exo isomer is shifted downfield by approximately 8-10 ppm compared to the endo isomer, providing a clear diagnostic marker.[18]

Caption: Workflow for the separation and characterization of norbornane isomers.

Relevance in Drug Development and Materials Science

The precise three-dimensional arrangement of functional groups is paramount in determining a molecule's biological activity. The exo and endo isomers of a norbornane-based drug candidate can exhibit vastly different pharmacological profiles.[19][20] One isomer may bind effectively to a target receptor while the other is inactive or binds to an off-target, potentially causing side effects.[5]

For instance, studies on norbornene-based androgen receptor (AR) antagonists showed that the endo-isomer had significantly better binding and functional antagonist activity compared to the exo-isomer.[5] This highlights the critical need to synthesize and test stereochemically pure isomers during the drug discovery process. The rigid norbornane scaffold serves as a bioisostere, a compound resulting from the exchange of an atom or a group of atoms with another, to improve potency and pharmacokinetic properties.[21]

In materials science, the stereochemistry of norbornene monomers influences polymerization kinetics and the properties of the resulting polymers. In Ring-Opening Metathesis Polymerization (ROMP), exo isomers of dicyclopentadiene are often more reactive than their endo counterparts due to reduced steric hindrance during monomer approach to the catalyst.[6]

Conclusion

The stereochemistry of exo and endo isomers in norbornane systems is a cornerstone of modern organic chemistry. The formation of these diastereomers via the Diels-Alder reaction is a textbook example of the principles of kinetic and thermodynamic control, governed by subtle secondary orbital interactions and steric effects. Mastery of these concepts is essential for the rational design and synthesis of complex molecules. For professionals in drug development and materials science, the ability to selectively synthesize and definitively characterize these isomers is not merely an academic exercise; it is a critical requirement for developing safe, effective, and high-performance products. The robust synthetic and analytical protocols detailed herein provide a validated framework for navigating the fascinating and challenging world of norbornane stereochemistry.

References

-

Title: Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Source: Master Organic Chemistry URL: [Link]

-

Title: Diels–Alder reaction Source: Wikipedia URL: [Link]

-

Title: 9.2: Stereochemistry of the Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: 3.3: Stereochemistry of the Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR Source: NMR Solutions URL: [Link]

-

Title: Endo–exo isomerism Source: Wikipedia URL: [Link]

-

Title: Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) Source: Scientific Research Publishing URL: [Link]

-

Title: ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY Source: Canadian Science Publishing URL: [Link]

-

Title: One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature Source: ScienceDirect URL: [Link]

-

Title: CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS Source: ResearchGate URL: [Link]

-

Title: 'The Diels Alder reaction between cyclopentadiene and maleic anhydride is.. Source: Filo URL: [Link]

-

Title: Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) Source: SFU Summit URL: [Link]

-

Title: Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments Source: MDPI URL: [Link]

-

Title: Diels-Alder Reaction: Kinetic and Thermodynamic Control Source: Master Organic Chemistry URL: [Link]

-

Title: Endo rule and stereoselectivity in the Diels-Alder reaction Source: Chemistry Stack Exchange URL: [Link]

-

Title: Solved 4. The Diels-Alder reaction between cyclopentadiene Source: Chegg.com URL: [Link]

-

Title: ROMP Reactivity of endo- and exo-Dicyclopentadiene Source: University of Illinois URL: [Link]

-

Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]

-

Title: Bioanalytical Method Development: Isomers Source: BioPharma Services URL: [Link]

-

Title: A review of drug isomerism and its significance Source: PubMed Central URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR [orgspectroscopyint.blogspot.com]

- 4. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 7. 'The Diels Alder reaction between cyclopentadiene and maleic anhydride is.. [askfilo.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. www2.latech.edu [www2.latech.edu]

- 13. Solved 4. The Diels-Alder reaction between cyclopentadiene | Chegg.com [chegg.com]

- 14. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [summit.sfu.ca]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. biopharmaservices.com [biopharmaservices.com]

- 20. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

The σ-Delocalization Saga: A Technical Guide to the Historical Context of the Non-Classical Ion Debate

For Researchers, Scientists, and Drug Development Professionals

Foreword